molecular formula C21H30O5 B12412656 Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)

Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)

Cat. No.: B12412656
M. Wt: 369.5 g/mol
InChI Key: JYGXADMDTFJGBT-BCRCSIFJSA-N
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Description

Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol) is a synthetic derivative of cortisol, a steroid hormone produced by the adrenal gland. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications. The molecular formula of Hydrocortisone-2,2,4,6,6,21,21-d7 is C21H23D7O5, and it has a molecular weight of 369.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrocortisone-2,2,4,6,6,21,21-d7 involves the incorporation of deuterium atoms into the cortisol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of Hydrocortisone-2,2,4,6,6,21,21-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Hydrocortisone-2,2,4,6,6,21,21-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Hydrocortisone-2,2,4,6,6,21,21-d7 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Hydrocortisone-2,2,4,6,6,21,21-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of cortisol metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of cortisol in the body.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

Hydrocortisone-2,2,4,6,6,21,21-d7 exerts its effects by binding to glucocorticoid receptors in the body. This binding activates the receptor, leading to the regulation of gene expression and modulation of various physiological processes. The molecular targets include enzymes involved in glucose metabolism, immune response, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocortisone-2,2,4,6,6,21,21-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies .

Properties

Molecular Formula

C21H30O5

Molecular Weight

369.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2

InChI Key

JYGXADMDTFJGBT-BCRCSIFJSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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